molecular formula C17H26IN3O2 B12978961 tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B12978961
M. Wt: 431.3 g/mol
InChI Key: YCKNQDPWWPQHBU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-3-iodo-1H-pyrazole and pyrrolidine.

    Formation of Intermediate Compounds: The intermediate compounds are formed through a series of reactions, including halogenation, cyclization, and esterification.

    Final Product: The final product is obtained by reacting the intermediate compounds under specific conditions, such as using tert-butyl chloroformate in the presence of a base like triethylamine.

Chemical Reactions Analysis

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like sodium azide or organolithium compounds.

Scientific Research Applications

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate can be compared with similar compounds:

    tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the iodine atom.

    tert-Butyl 3-(1-cyclopentyl-3-bromo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and biological activity.

    tert-Butyl 3-(1-cyclopentyl-3-chloro-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate:

Properties

Molecular Formula

C17H26IN3O2

Molecular Weight

431.3 g/mol

IUPAC Name

tert-butyl 3-(2-cyclopentyl-5-iodopyrazol-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3

InChI Key

YCKNQDPWWPQHBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2C3CCCC3)I

Origin of Product

United States

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